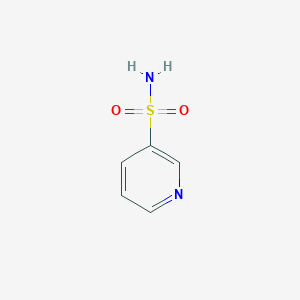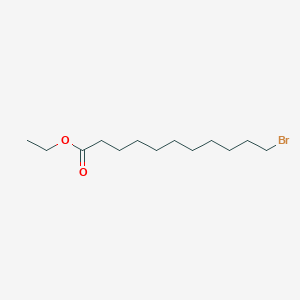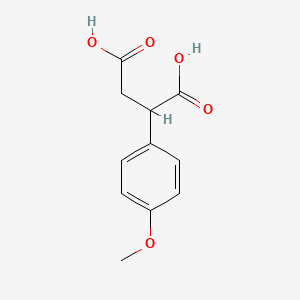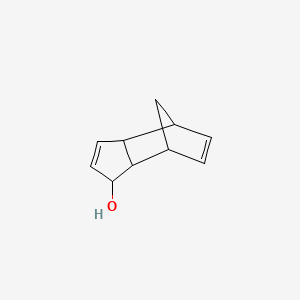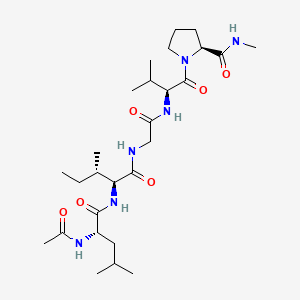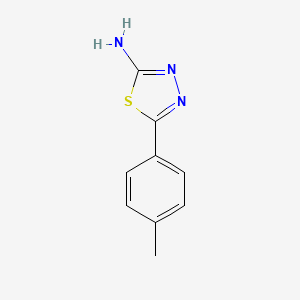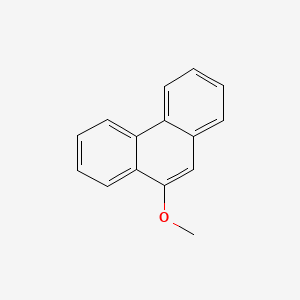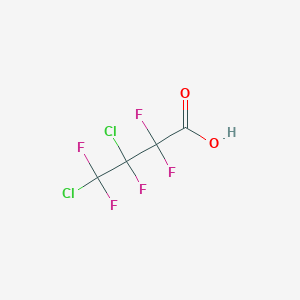
Disodium 2-oxoglutarate
概要
説明
Disodium 2-oxoglutarate, also known as α-Ketoglutaric acid disodium salt hydrate or Sodium 2-oxoglutarate dibasic hydrate, is an essential metabolite in virtually all organisms . It participates in a variety of biological processes including anti-oxidative defence, energy production, signalling modules, and genetic modification . This compound is a weak acid containing five atoms of carbon, two carboxylic acid groups, and a ketone moiety .
Synthesis Analysis
The enzymatic systems and the metabolic networks mediating the synthesis of Disodium 2-oxoglutarate involve enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases . These enzymes directly contribute to the formation of Disodium 2-oxoglutarate .Molecular Structure Analysis
The linear formula of Disodium 2-oxoglutarate is C5H4O5Na2· xH2O . It has a molecular weight of 190.06 (anhydrous basis) .Chemical Reactions Analysis
Disodium 2-oxoglutarate is an intermediate of the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms . It lends itself to a variety of chemical manipulations, thus affording value-added products with numerous commercial applications .Physical And Chemical Properties Analysis
Disodium 2-oxoglutarate is a grade analytical standard with a quality level of 100 . It has an assay of ≥95% . The storage temperature is 2-8°C .科学的研究の応用
Hypoxia and Disease Outcome Regulation
Disodium 2-oxoglutarate plays a role in the regulation of biological mechanisms under hypoxic conditions, which can affect disease outcomes. It competes with other molecules to inhibit prolyl hydroxylase domain-containing enzymes (PHDs), impacting processes like apoptosis, immune infiltration, and blood-brain barrier integrity .
Cell Signaling
This compound is involved in cell signaling by regulating the synthesis of cyclic AMP (cAMP) in Escherichia coli, reflecting cellular nutritional status through its levels . It acts as a signaling molecule linking nitrogen and carbon metabolism .
Genetic Modification
Disodium 2-oxoglutarate-dependent oxygenases utilize protein substrates for various functions including structural stabilization, oxygen sensing, histone-dependent regulation, and other roles in genetic modification .
Metabolic Pathways
It is an essential metabolite in the tricarboxylic acid (TCA) cycle, participating in anti-oxidative defense, energy production, and genetic modification .
Therapeutic Implications
Inhibitors of PHD can compete with Disodium 2-oxoglutarate, offering potential therapeutic implications for diseases where PHD activities play a role .
Biochemical Diversity
The biochemical diversity of Disodium 2-oxoglutarate-dependent oxygenases is significant, with these enzymes catalyzing a wide array of biochemical transformations across different tissues .
Plant Metabolism
In plants, Disodium 2-oxoglutarate-dependent dioxygenases are involved in major pathways such as flavonoid, gibberellin, alkaloid, and ethylene biosynthesis .
Secondary Metabolism Diversification
Gene duplication events involving Disodium 2-oxoglutarate–dependent dioxygenases have led to diversification in secondary metabolism, resulting in different enzymatic reactions within plants .
作用機序
Target of Action
Disodium 2-oxoglutarate, also known as α-Ketoglutarate (AKG), is an essential metabolite in virtually all organisms . It primarily targets enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases . These enzymes directly contribute to the formation of KG .
Mode of Action
Disodium 2-oxoglutarate interacts with its targets, the aforementioned enzymes, to mediate the synthesis of AKG . This interaction results in changes in various biological processes including anti-oxidative defense, energy production, signaling modules, and genetic modification .
Biochemical Pathways
Disodium 2-oxoglutarate is a key intermediate of the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms . It participates in a multitude of metabolic processes, including anti-oxidative defense, energy production, amino acid metabolism, modulation of signaling systems, and genetic modification . The TCA cycle is a very efficient metabolic pathway designed to extract reducing power during the catabolism of acetyl-CoA with the concomitant production of high energy triphosphate nucleotides .
Result of Action
The molecular and cellular effects of Disodium 2-oxoglutarate’s action are diverse due to its involvement in various biological processes. For instance, it has been demonstrated that AKG, through enhanced production of proline and hydroxyproline, could help bone tissue formation .
Action Environment
The action, efficacy, and stability of Disodium 2-oxoglutarate can be influenced by various environmental factors. For example, the generation of KG in a sustainable and environmentally-neutral manner is a major ongoing research endeavor . The efficacy of microbial systems in providing an effective platform to generate this moiety and the molecular strategies involving genetic manipulation, abiotic stress, and nutrient supplementation that result in the optimal production of AKG are being evaluated .
Safety and Hazards
将来の方向性
Disodium 2-oxoglutarate possesses immense commercial value as it is utilized as a nutritional supplement, a therapeutic agent, and a precursor to a variety of value-added products such as ethylene and heterocyclic compounds . The generation of Disodium 2-oxoglutarate in a sustainable and environmentally-neutral manner is a major ongoing research endeavour . Microbial systems and their components acting via the metabolic networks and the resident enzymes are well poised to provide effective biotechnological tools that can supply renewable Disodium 2-oxoglutarate globally .
特性
IUPAC Name |
disodium;2-oxopentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGBJYVHJTVUSL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Na2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
328-50-7 (Parent) | |
| Record name | Disodium oxoglurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70944861 | |
| Record name | Disodium 2-oxopentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium 2-oxoglutarate | |
CAS RN |
305-72-6, 17091-15-5, 22202-68-2 | |
| Record name | Disodium oxoglurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanedioic acid, 2-oxo-, sodium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 2-oxopentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 2-oxoglutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-oxoglutaric acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.401 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISODIUM OXOGLURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLP7P4RM46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does disodium 2-oxoglutarate influence astaxanthin production in Haematococcus ?
A1: The research demonstrates that disodium 2-oxoglutarate supplementation significantly enhances astaxanthin accumulation in Haematococcus pluvialis []. The study suggests that this effect is linked to disodium 2-oxoglutarate's role in redirecting carbon flux towards the biosynthesis pathways of both astaxanthin and fatty acids within the microalgae []. This highlights disodium 2-oxoglutarate's potential as a valuable tool for boosting the production of this high-value pigment in Haematococcus cultures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



